molecular formula C23H26N2O2 B6477001 2-[4-(morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640877-47-8

2-[4-(morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B6477001
CAS No.: 2640877-47-8
M. Wt: 362.5 g/mol
InChI Key: JGIYTQBFNFHFTM-UHFFFAOYSA-N
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Description

2-[4-(Morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core substituted at position 2 with a 4-morpholinylbenzoyl group and at position 6 with a phenyl group.

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-22(19-6-8-21(9-7-19)24-10-12-27-13-11-24)25-16-23(17-25)14-20(15-23)18-4-2-1-3-5-18/h1-9,20H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIYTQBFNFHFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations in the Spirocyclic Core

The spiro[3.3]heptane system can incorporate heteroatoms (N, O) at different positions, altering electronic and steric properties. Key analogs include:

Compound Name Core Structure Substituents at Position 2 Substituents at Position 6 Key Features Reference
2-[4-(Morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane 2-azaspiro[3.3]heptane 4-Morpholinylbenzoyl Phenyl Rigid core, morpholine enhances solubility N/A
6-Phenyl-2-azaspiro[3.3]heptane hydrochloride 2-azaspiro[3.3]heptane None (protonated amine as HCl salt) Phenyl Simplified structure, high purity (97%)
4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile 2-oxa-6-azaspiro[3.3]heptane None 4-Cyanophenyl Oxygen atom in core, nitrile group for reactivity
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane 2-oxa-6-azaspiro[3.3]heptane None 2-Fluoro-4-nitrophenyl Electron-withdrawing substituents, TB drug intermediate

Key Observations :

  • Substituents like the 4-morpholinylbenzoyl group (target) or benzonitrile () influence electronic properties and target engagement in drug design.

Substituent Diversity and Functional Group Impact

Variations at positions 2 and 6 significantly alter physicochemical and biological properties:

Compound Name Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) Notable Properties Reference
This compound 4-Morpholinylbenzoyl Phenyl ~394.5 (calculated) Moderate lipophilicity (logP ~2.5) N/A
2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane 4-(2-Methyloxazolyl)benzenesulfonyl Phenyl ~453.5 (calculated) Sulfonyl group enhances acidity
6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane None 4-Bromobenzyloxy 282.18 Halogenated substituent (lipophilic)
6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane None 4-Chlorobenzyloxy 237.73 Chlorine reduces cost vs. bromine

Key Observations :

  • Halogenated analogs () prioritize lipophilicity but face synthetic challenges (e.g., discontinued availability due to stability issues) .

Key Observations :

  • The target compound’s synthesis likely faces challenges in regioselective acylation and purification due to the bulky morpholinylbenzoyl group.
  • Scalable routes (e.g., ) highlight cost-effective alkylation strategies, whereas niche compounds () rely on specialized reagents .

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